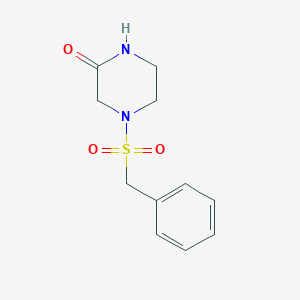

4-Benzylsulfonylpiperazin-2-one

Description

4-Benzylsulfonylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and one ketone group) substituted with a benzylsulfonyl moiety at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine derivatives, which are frequently employed as scaffolds in drug discovery for their conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

4-benzylsulfonylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-11-8-13(7-6-12-11)17(15,16)9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBWMTDNJSUUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylsulfonylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be subsequently deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for 4-Benzylsulfonylpiperazin-2-one are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Benzylsulfonylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the sulfonyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

4-Benzylsulfonylpiperazin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural properties.

Industry: The compound can be utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Benzylsulfonylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Benzylsulfonylpiperazin-2-one with analogs from the provided evidence, focusing on structural features , synthetic yields , physical properties , and spectroscopic characterization .

Key Observations :

- Substituent Effects : The benzylsulfonyl group in 4-Benzylsulfonylpiperazin-2-one is simpler than the benzhydryl or bis(4-fluorophenyl)methyl groups in 6d–6l, likely reducing steric hindrance and improving synthetic accessibility.

- Melting Points : Piperazine derivatives with bulky aromatic substituents (e.g., 6d, 6h) exhibit higher melting points (>200°C) due to increased crystallinity, whereas 4-Benzylsulfonylpiperazin-2-one may have a lower melting point (unreported in evidence).

Comparison with Benzyl-Substituted Derivatives ()

lists benzyl-containing compounds, such as 4-Benzylaminopyridine and 4-Benzyloxybenzaldehyde, which differ in functional groups:

| Compound | Functional Group | Key Properties |

|---|---|---|

| 4-Benzylsulfonylpiperazin-2-one | Sulfonyl (–SO₂–) | High polarity, strong electron-withdrawing effects |

| 4-Benzylaminopyridine | Amine (–NH–) | Basic, prone to protonation; moderate solubility in polar solvents |

| 4-Benzyloxybenzaldehyde | Ether (–O–) | Electrically neutral; lower reactivity compared to sulfonyl or amine derivatives |

Key Observations :

- Reactivity: The sulfonyl group in 4-Benzylsulfonylpiperazin-2-one is less nucleophilic than amines (e.g., 4-Benzylaminopyridine) but more reactive than ethers (e.g., 4-Benzyloxybenzaldehyde).

Spectroscopic Characterization ( vs. Hypothetical Analysis)

Compounds in were characterized via ¹H NMR, ¹³C NMR, and ESI-MS . For 4-Benzylsulfonylpiperazin-2-one:

- ¹H NMR : Expected signals include a singlet for the sulfonyl–CH₂ group (~δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.5 ppm).

- ¹³C NMR: The ketone carbonyl (C=O) in the piperazinone ring would resonate at ~δ 170–175 ppm, distinct from amide carbonyls in 6d–6l (δ 165–170 ppm) .

- MS : A molecular ion peak [M+H]⁺ should align with the molecular formula (e.g., C₁₁H₁₃N₂O₃S: calc. 277.06).

Research Implications and Gaps

While 4-Benzylsulfonylpiperazin-2-one shares structural motifs with compounds in –2, critical data gaps exist:

- Synthetic Yield: No direct synthesis data are available; however, simpler substituents (vs. 6d–6l) suggest higher yields.

- Biological Activity : highlights sulfamoyl derivatives as bioactive, but the target compound’s sulfonyl group may confer distinct target selectivity.

- Solubility and Stability : Further studies are needed to compare logP and metabolic stability with analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.